molecular formula C24H22FN5O2S B3011379 N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203264-28-1

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3011379
CAS No.: 1203264-28-1
M. Wt: 463.53
InChI Key: VXPNHUSAFLTZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7, a piperidin-1-yl moiety at position 2, and a 3-fluorophenylacetamide side chain. Its synthesis likely follows multistep protocols involving cyclocondensation of thioamide precursors with α-haloketones, followed by nucleophilic substitutions and amide couplings, as seen in analogous thiazolo-pyridazine derivatives .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2S/c25-17-10-7-11-18(14-17)26-19(31)15-30-23(32)21-22(20(28-30)16-8-3-1-4-9-16)33-24(27-21)29-12-5-2-6-13-29/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPNHUSAFLTZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C24_{24}H22_{22}FN5_{5}O2_{2}S
Molecular Weight: 463.5 g/mol
CAS Number: 1203264-28-1

The compound features a thiazolo[4,5-d]pyridazin framework, which is known for its diverse biological activities. The presence of the fluorophenyl and piperidinyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom in the structure increases lipophilicity, potentially enhancing membrane permeability and binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds with thiazole and pyridazine moieties exhibit significant anticancer properties. For instance:

  • Cell Line Studies: In vitro studies have shown that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). Compounds similar to this compound demonstrated IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism Insights: The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation pathways. The thiazole ring's electron-withdrawing properties may enhance the compound's interaction with cellular targets involved in these processes .

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties:

  • Antibacterial Efficacy: Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies indicate significant inhibition of bacterial growth at concentrations as low as 31.25 µg/mL .
  • Mechanism of Action: The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiazole-containing compounds revealed that those with a similar structure to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent position on the phenyl ring in modulating biological activity.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AHT2910Apoptosis induction
Compound BJurkat15Cell cycle arrest
N-(3-fluorophenyl)-...MCF712DNA damage

Study 2: Antimicrobial Screening

In another study assessing the antimicrobial properties of thiazole derivatives, compounds similar to N-(3-fluorophenyl)-... showed effective inhibition against Staphylococcus aureus and Escherichia coli.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CS. aureus31.25 µg/mL
Compound DE. coli62.50 µg/mL
N-(3-fluorophenyl)-...Pseudomonas aeruginosa125 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The thiazolo[4,5-d]pyridazine core is shared with compounds like N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Key differences include:

  • Substituent Position : The target compound has a 3-fluorophenylacetamide group, while the analog in uses a 4-fluorobenzylacetamide. This positional isomerism may alter target binding kinetics due to steric and electronic effects.
  • Heterocyclic Amine : Piperidine (6-membered ring) in the target compound vs. pyrrolidine (5-membered ring) in . Ring size influences conformational flexibility and interactions with hydrophobic enzyme pockets .

Table 1: Structural Comparison

Feature Target Compound Compound
Core Structure Thiazolo[4,5-d]pyridazin-5-one Thiazolo[4,5-d]pyridazin-5-one
Position 7 Substituent Phenyl 4-Fluorophenyl
Position 2 Substituent Piperidin-1-yl Pyrrolidin-1-yl
Side Chain 3-Fluorophenylacetamide 4-Fluorobenzylacetamide

Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine’s larger ring may confer slower hepatic oxidation compared to pyrrolidine, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.